2-Methoxyethyl piperidin-4-ylcarbamate
Description
2-Methoxyethyl piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a six-membered saturated amine ring (piperidine) substituted with a carbamate group at the 4-position. The carbamate moiety is further functionalized with a 2-methoxyethyl chain, which enhances solubility and modulates biological interactions. This compound is synthesized via multi-step pathways, including acylation and reduction of piperidine precursors, as demonstrated in the conversion of piperidine-4-carboxylic acid to carbamate intermediates . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting enzymes or receptors sensitive to carbamate derivatives.
Properties
CAS No. |
141498-54-6 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methoxyethyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
SFBZFUAUXKERGN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Replacement of piperidine with pyridine (as in 2-Methoxyethyl pyridin-4-ylcarbamate) introduces aromaticity, increasing lipophilicity and blood-brain barrier permeability .
Biological Activity: Boronic acid derivatives with 2-methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show superior inhibitory activity against fungal histone deacetylases (IC₅₀ ~1 µM) compared to trichostatin A (IC₅₀ ~1.5 µM) . Organotin(IV) dithiocarbamates, such as diphenyltin(IV) derivatives, demonstrate potent cytotoxicity (e.g., 80% inhibition of K562 leukemia cells at 10 µM) due to tin-mediated DNA damage .
Synthetic Utility :
- The tert-butyl carbamate analog serves as a protective group in multi-step syntheses, enabling selective deprotection under acidic conditions .
- Microwave-assisted hydrolysis of 2-Methoxyethyl piperidin-4-ylcarbamate derivatives accelerates conversion to secondary amines, streamlining drug development workflows .
Solubility and Stability :
- The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to alkyl-substituted analogs (e.g., methyl or ethyl carbamates) .
- Phosphonate derivatives (e.g., bis(2-methoxyethyl) methylphosphonate) exhibit higher hydrolytic stability, making them suitable for prolonged biological activity .
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